molecular formula C21H29FN6O7S3 B14714560 3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21316-23-4

3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14714560
CAS No.: 21316-23-4
M. Wt: 592.7 g/mol
InChI Key: AOQGKQBBHAOCDG-UHFFFAOYSA-N
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Description

3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine coreThe final step includes the addition of ethanesulfonic acid to complete the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, phenyl group, sulfonyl fluoride, and ethanesulfonic acid moieties.

Properties

CAS No.

21316-23-4

Molecular Formula

C21H29FN6O7S3

Molecular Weight

592.7 g/mol

IUPAC Name

3-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H23FN6O4S2.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)14-8-6-13(7-9-14)10-11-23-32(29,30)16-5-3-4-15(12-16)31(20,27)28;1-2-6(3,4)5/h3-9,12,23H,10-11H2,1-2H3,(H4,21,22,24,25);2H2,1H3,(H,3,4,5)

InChI Key

AOQGKQBBHAOCDG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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